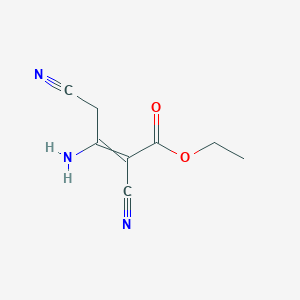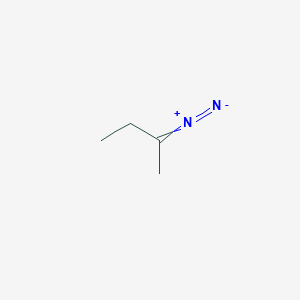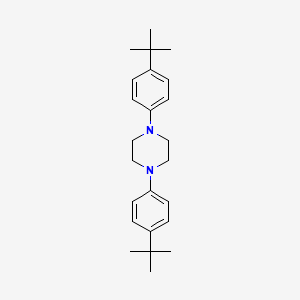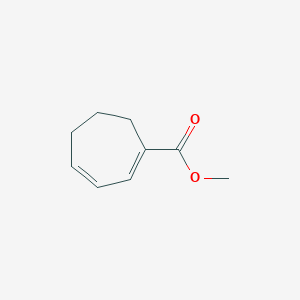
Methyl cyclohepta-1,3-diene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl cyclohepta-1,3-diene-1-carboxylate is an organic compound characterized by a seven-membered ring with two conjugated double bonds and a carboxylate ester group
準備方法
Synthetic Routes and Reaction Conditions
Methyl cyclohepta-1,3-diene-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of cyclohepta-1,3-diene-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of advanced catalytic systems and controlled reaction conditions ensures high purity and consistent quality of the final product.
化学反応の分析
Types of Reactions
Methyl cyclohepta-1,3-diene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohepta-1,3-diene-1-carboxylic acid or ketones.
Reduction: Formation of methyl cycloheptane-1-carboxylate.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
Methyl cyclohepta-1,3-diene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of methyl cyclohepta-1,3-diene-1-carboxylate involves its interaction with molecular targets through its conjugated double bonds and ester group. These interactions can lead to various biochemical and physiological effects, depending on the specific pathways involved. The compound’s reactivity and binding affinity to different targets make it a versatile molecule in research and development.
類似化合物との比較
Similar Compounds
Cycloheptadiene: A parent compound with similar structural features but lacking the ester group.
Methyl cyclohex-3-ene-1-carboxylate: A six-membered ring analog with similar functional groups.
Methyl cyclopent-3-ene-1-carboxylate: A five-membered ring analog with similar functional groups.
Uniqueness
Methyl cyclohepta-1,3-diene-1-carboxylate is unique due to its seven-membered ring structure with conjugated double bonds and an ester group
特性
CAS番号 |
65093-79-0 |
|---|---|
分子式 |
C9H12O2 |
分子量 |
152.19 g/mol |
IUPAC名 |
methyl cyclohepta-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-11-9(10)8-6-4-2-3-5-7-8/h2,4,6H,3,5,7H2,1H3 |
InChIキー |
FBMNCXOPHZSKMQ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=CCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


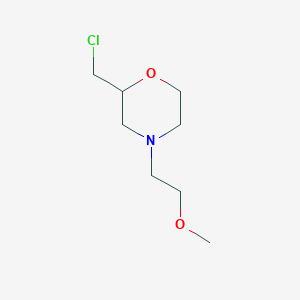
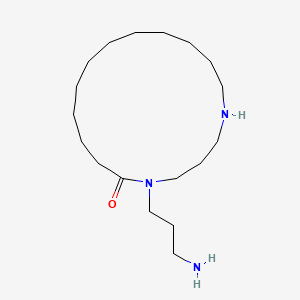
![Bis{2-[2-(hexyloxy)ethoxy]ethyl} hexanedioate](/img/structure/B14486308.png)
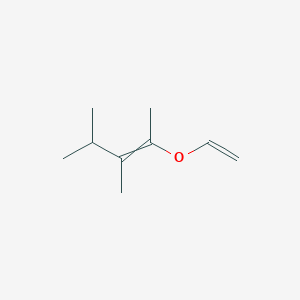
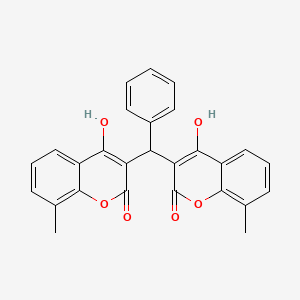
![6,6'-[Pentane-1,5-diylbis(oxy)]bis(3-methyl-1-benzofuran)](/img/structure/B14486319.png)
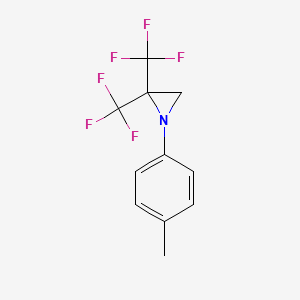
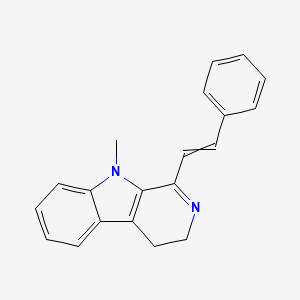
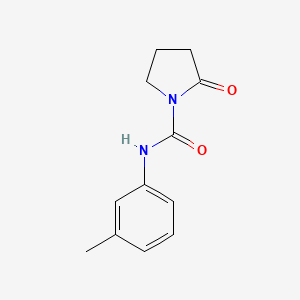
![1,6-Diazabicyclo[3.1.0]hexane](/img/structure/B14486344.png)
